4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid
Overview
Description
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrrole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-phenylthiazole with 1H-pyrrole under acidic conditions, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require refluxing in solvents such as ethanol or acetic acid, with catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
5-(4-(1H-pyrrol-1-yl)phenyl)-2-mercapto-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiazole ring.
5-bromo-4-phenyl-2-(1H-pyrrol-1-yl)thiazole: Similar structure with a bromine substituent on the thiazole ring.
Uniqueness
4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is unique due to its specific combination of a thiazole ring fused with a pyrrole ring and a phenyl group, which imparts distinct chemical and biological properties. Its carboxylic acid group also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c17-13(18)12-11(10-6-2-1-3-7-10)15-14(19-12)16-8-4-5-9-16/h1-9H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEHULRCSMHEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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